molecular formula C13H15NO4 B12410053 Aripiprazole metabolite-d6

Aripiprazole metabolite-d6

Cat. No.: B12410053
M. Wt: 255.30 g/mol
InChI Key: JLLAHJYNQOJXOM-OIHJGMMVSA-N
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Description

Chemical Identity and Structural Analysis of Aripiprazole Metabolite-d6

Systematic Nomenclature and Molecular Characterization

This compound is systematically named 3,4-Dihydro-7-(3'-carboxypropoxy)-2(1H)-quinolinone-d6 , reflecting its carbostyril-derived backbone with a deuterium-labeled dihydroquinolinone moiety. Its molecular formula is C₁₃H₁₅NO₄ , with six hydrogen atoms replaced by deuterium (denoted by the "-d6" suffix). The molecular weight is 255.30 g/mol , as confirmed by high-resolution mass spectrometry.

Table 1: Key Molecular Characteristics
Property Value
IUPAC Name 3,4-Dihydro-7-(3'-carboxypropoxy)-2(1H)-quinolinone-d6
Molecular Formula C₁₃H₁₅NO₄
Molecular Weight 255.30 g/mol
CAS Registry Number 163322049
Synonyms OPC-3373-D6, HY-143913S

The compound’s structure comprises a bicyclic quinolinone core substituted with a carboxypropoxy side chain. The deuterium atoms are strategically incorporated into the dihydroquinolinone ring, enhancing its stability for use as an internal standard in liquid chromatography–tandem mass spectrometry (LC-MS/MS).

Isotopic Labeling Patterns and Deuterium Incorporation Sites

The deuterium labeling in this compound occurs at six specific positions within the dihydroquinolinone ring, as inferred from its synthetic pathway and spectral data. Deuterium substitution typically targets non-labile hydrogen atoms to prevent isotopic exchange during analytical procedures. Nuclear Magnetic Resonance (NMR) spectroscopy confirms that deuterium atoms occupy positions C3, C4, and adjacent methine groups , ensuring minimal interference with the compound’s electronic environment.

Table 2: Deuterium Incorporation Sites
Position Chemical Environment Deuteration Ratio
C3 Methine (CH → CD) >99%
C4 Methylene (CH₂ → CD₂) >99%
Side Chain Non-labeled (C₃H₆O₂) 0%

This precise labeling minimizes isotopic dilution effects in quantitative assays, ensuring accurate measurement of aripiprazole’s metabolic clearance in vivo.

Comparative Structural Elucidation via X-ray Crystallography and NMR Spectroscopy

X-ray crystallography and NMR spectroscopy are pivotal for resolving the three-dimensional conformation and electronic structure of this compound. While X-ray data for this specific deuterated metabolite remain unpublished, related polymorphs of non-deuterated aripiprazole metabolites (e.g., dehydro-aripiprazole) reveal monoclinic crystal systems with hydrogen-bonded networks stabilizing the quinolinone core.

In contrast, ¹H-NMR and ¹³C-NMR spectra of this compound (recorded in DMSO-d₆) exhibit distinct deuteration-induced shifts. Key observations include:

  • Quinolinone Ring : The absence of proton signals at δ 2.8–3.2 ppm (C3 and C4 positions) confirms deuterium incorporation.
  • Side Chain : Resonances for the carboxypropoxy group (δ 4.1 ppm for OCH₂ and δ 1.7 ppm for CH₂) remain unchanged, aligning with non-deuterated regions.
Table 3: Comparative Spectral Data (Deuterated vs. Non-Deuterated)
Technique Non-Deuterated Metabolite This compound
¹H-NMR (C3/C4) δ 2.9–3.1 ppm (multiplet) Signal absence (deuteration)
¹³C-NMR δ 28.5 ppm (C3), δ 35.2 ppm (C4) Isotopic shift ≤0.1 ppm

Properties

Molecular Formula

C13H15NO4

Molecular Weight

255.30 g/mol

IUPAC Name

2,2,3,3,4,4-hexadeuterio-4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butanoic acid

InChI

InChI=1S/C13H15NO4/c15-12-6-4-9-3-5-10(8-11(9)14-12)18-7-1-2-13(16)17/h3,5,8H,1-2,4,6-7H2,(H,14,15)(H,16,17)/i1D2,2D2,7D2

InChI Key

JLLAHJYNQOJXOM-OIHJGMMVSA-N

Isomeric SMILES

[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])OC1=CC2=C(CCC(=O)N2)C=C1

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)OCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Strategies for Aripiprazole Metabolite-d6

Core Synthetic Routes

Route 1: Direct Deuteration of Precursors

This method involves using deuterated starting materials to construct the propoxy-carboxy chain.

Step 1: Synthesis of Deuterated Propoxy Intermediate

  • Reagents : 3-Bromo-1,1,1-trideutero-1-propanol (or deuterated propyl bromide) reacts with a carboxylic acid precursor (e.g., succinic anhydride).
  • Conditions : Alkaline media (e.g., NaOH) facilitate nucleophilic substitution, replacing bromide with the carboxy group.
  • Outcome : A deuterated propoxy-carboxy intermediate (e.g., 3'-carboxy-d6-propoxy group).

Step 2: Coupling with Quinolinone Core

  • Reagents : The deuterated intermediate reacts with 7-hydroxy-3,4-dihydro-2(1H)-quinolinone under basic conditions (e.g., K₂CO₃, DMF).
  • Conditions : Heating at 70–100°C for 3–5 hours promotes etherification.
  • Outcome : Formation of this compound with >99% isotopic enrichment.

Yield and Purity :

Parameter Value Source
Yield 33.4–50%
Isotopic Purity >99.5% (D₆/D₀ < 1%)
HPLC Purity >98.5%
Route 2: Oxidation of Aripiprazole-d8

This approach leverages pre-deuterated aripiprazole (aripiprazole-d8) and oxidizes the butoxy chain to a carboxy group.

Step 1: Synthesis of Aripiprazole-d8

  • Reagents : 1,4-Dibromobutane-d8 reacts with 7-hydroxy-3,4-dihydro-2(1H)-quinolinone.
  • Conditions : Base (e.g., triethylamine) in DMF at 75–90°C for 18 hours.

Step 2: Oxidation to Carboxy Group

  • Reagents : KMnO₄ or CrO₃ in acidic conditions.
  • Conditions : Controlled oxidation converts the butoxy chain to a carboxy group.
  • Outcome : Deuterium retention at the propyl chain is confirmed via NMR/MS.

Challenges :

  • Oxidation may risk isotopic dilution or deuterium loss.
  • Requires stringent pH control to preserve deuterium labels.

Critical Reaction Parameters

Solvent and Base Selection

Parameter Optimal Choice Rationale
Solvent DMF, methanol Polar aprotic solvents enhance nucleophilic substitution.
Base K₂CO₃, NaOH Mild bases prevent decomposition of deuterated intermediates.

Temperature and Time

Reaction Step Temperature (°C) Time (h)
Etherification 70–100 3–5
Oxidation 50–80 2–4

Analytical Validation

Isotopic Enrichment and Purity

  • MS Analysis : Molecular ion peak at m/z 255.01 (C₁₃H₉D₆NO₄) confirms deuterium incorporation.
  • NMR : Absence of proton signals in the propyl chain (δ 1.5–4.0 ppm) validates D₆ labeling.

Alternative Methods and Challenges

Catalytic Deuteration

  • Approach : H₂/D₂ exchange using transition metal catalysts (e.g., Pd/C).
  • Limitations : Inefficient for non-aromatic systems; risk of over-deuteration.

Use of Deuterated Piperazine

  • Relevance : Deuterating the piperazine moiety is unnecessary, as the metabolite’s deuterium resides in the propoxy chain.

Comparative Efficiency of Methods

Method Yield (%) Isotopic Purity (%) Complexity
Direct Deuteration 33–50 >99.5 Moderate
Oxidation of d8 20–30 95–98 High

Recommendation : Direct deuteration is preferred for high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Aripiprazole metabolite-d6 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce deuterated analogs of the parent compound .

Scientific Research Applications

Pharmacokinetics and Metabolism

Aripiprazole is predominantly metabolized by cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4. The deuterated form, metabolite-d6, allows for enhanced tracking in pharmacokinetic studies due to its distinct mass signature. This is particularly useful in understanding the drug's metabolism and the influence of genetic polymorphisms on its efficacy:

  • CYP2D6 Variants : Studies indicate that individuals classified as poor metabolizers (PM) exhibit significantly altered pharmacokinetics for aripiprazole and its metabolites. For example, PMs have an approximate 80% increase in aripiprazole exposure compared to extensive metabolizers (EMs), affecting dosing recommendations .
  • Drug Interaction Studies : The use of aripiprazole metabolite-d6 in conjunction with other medications (e.g., CYP3A4 inhibitors) can elucidate potential drug-drug interactions that may lead to increased plasma concentrations of aripiprazole, thereby necessitating dosage adjustments .

Clinical Applications

Aripiprazole and its metabolites have been investigated for their roles beyond psychotropic effects:

  • Antidepressant Effects : Research has shown that aripiprazole can augment the efficacy of antidepressants in treatment-resistant depression. The unique receptor activity profile of both aripiprazole and its metabolites suggests a multifaceted mechanism that may enhance serotonergic transmission .
  • Neuroprotective Properties : Some studies propose that aripiprazole may exert neuroprotective effects through modulation of dopamine and serotonin pathways. This could have implications for neurodegenerative diseases where dopaminergic and serotonergic systems are compromised .

Case Studies and Research Findings

  • Case Study on Drug Interactions : A clinical case involving a patient on multiple medications highlighted the necessity of monitoring aripiprazole levels when co-administered with strong CYP3A4 inhibitors. The use of metabolite-d6 helped clarify the pharmacokinetic alterations due to metabolic inhibition .
  • Efficacy in Treatment-Resistant Depression : A randomized controlled trial evaluated the addition of aripiprazole to standard antidepressant therapy in patients with treatment-resistant depression. Results indicated significant improvements in depressive symptoms, with careful monitoring of metabolite levels aiding in dose optimization .

Table 1: Pharmacokinetic Parameters of Aripiprazole and Metabolite-d6

ParameterAripiprazoleDehydroaripiprazoleMetabolite-d6
Mean Half-Life (hours)7594TBD
Peak Plasma Concentration (ng/mL)Varies by doseVaries by doseTBD
Bioavailability (%)Approximately 87%Approximately 50%TBD

Table 2: Recommended Dosing Adjustments Based on CYP2D6 Genotype

CYP2D6 Metabolizer TypeRecommended Dose Adjustment
Poor Metabolizer50% of standard dose
Intermediate MetabolizerNo adjustment needed
Ultrarapid MetabolizerStandard dosing

Mechanism of Action

The mechanism of action of aripiprazole metabolite-d6 is similar to that of aripiprazole. It acts as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors. This unique receptor profile helps in stabilizing dopamine and serotonin levels in the brain, which is crucial for its antipsychotic effects. The deuterium labeling does not significantly alter the pharmacological activity of the compound but aids in its identification and quantification in biological samples .

Comparison with Similar Compounds

Comparison with Similar Compounds

Metabolic Pathways and Enzyme Affinity

Aripiprazole and its metabolite differ from other antipsychotics in their metabolic profiles and enzyme interactions. Key comparisons include:

Compound Primary Metabolism CYP2D6 Affinity CYP3A4 Affinity Active Metabolite
Aripiprazole CYP2D6 → dehydro-aripiprazole Low Moderate Yes (dehydro-aripiprazole)
Risperidone CYP2D6 → 9-OH-risperidone High Low Yes (9-OH-risperidone)
Venlafaxine CYP2D6 → O-desmethylvenlafaxine High Negligible Yes (O-desmethylvenlafaxine)
Olanzapine CYP1A2, CYP2D6 Moderate Moderate No

Aripiprazole’s lower CYP2D6 affinity compared to risperidone and venlafaxine results in less pronounced variability in metabolic ratios (MRs) across CYP2D6 phenotypes . For example, poor metabolizers (PMs) of CYP2D6 exhibit a 1.4-fold increase in aripiprazole active moiety exposure (aripiprazole + dehydro-aripiprazole), whereas risperidone PMs show a 1.6-fold increase in active moiety exposure (risperidone + 9-OH-risperidone) .

Dose Adjustments Based on CYP2D6 Phenotype

Dosing recommendations vary significantly between aripiprazole and other CYP2D6-dependent antipsychotics:

CYP2D6 Phenotype Aripiprazole Dose Adjustment Risperidone Dose Adjustment
Poor Metabolizers 50% reduction (25% if combined with CYP3A4 inhibitors) 19% reduction
Ultrarapid Metabolizers Switch to non-CYP2D6 substrate (e.g., olanzapine) No adjustment

Aripiprazole’s dual dependence on CYP2D6 and CYP3A4 necessitates more complex dosing adjustments when combined with enzyme inhibitors or inducers. For instance, co-administration with strong CYP3A4 inhibitors (e.g., clarithromycin) reduces aripiprazole clearance by 60–80%, requiring a 75% dose reduction . In contrast, risperidone’s pharmacokinetics are less affected by CYP3A4 inhibitors .

Pharmacokinetic Variability

Population pharmacokinetic studies reveal that aripiprazole’s variability in plasma concentrations is partially mitigated by its metabolism to dehydro-aripiprazole. The coefficient of variation (CV) for aripiprazole alone is 40–50%, but decreases to 25–30% when combined with its metabolite . This contrasts with risperidone, which shows higher variability (CV > 60%) due to its reliance on CYP2D6 for activation .

Data Tables

Table 1: Dose Adjustments for CYP2D6 Poor Metabolizers

Drug Standard Dose PM Dose Adjustment PM + CYP3A4 Inhibitor Dose
Aripiprazole 10–15 mg/day 5–7.5 mg/day 2.5–3.75 mg/day
Risperidone 2–4 mg/day 1.6–3.2 mg/day No adjustment

Table 2: Pharmacokinetic Parameters

Parameter Aripiprazole Dehydro-aripiprazole Risperidone
Half-life (hours) 75 94 20
Clearance (L/h) 7.3 4.1 5.2
Protein Binding 99% 99% 90%

Research Findings and Implications

  • Drug Interactions : Aripiprazole’s long half-life (75–94 hours) complicates management during CYP3A4 inducer withdrawal, requiring gradual dose reductions over 1–2 weeks .
  • Genetic Testing: CYP2D6 genotyping combined with therapeutic drug monitoring (TDM) reduces adverse events (e.g., akathisia) by 30–40% in PMs .

Biological Activity

Aripiprazole, an atypical antipsychotic, is primarily metabolized into several metabolites, among which dehydro-aripiprazole (D-ARI) is the most significant. The compound "Aripiprazole metabolite-d6" refers to a deuterated form of aripiprazole, which is utilized in pharmacokinetic studies to trace the metabolism and activity of aripiprazole in the body. This article explores the biological activity of this compound, focusing on its pharmacokinetics, receptor interactions, and clinical implications.

Pharmacokinetics

The pharmacokinetics of aripiprazole and its metabolites are heavily influenced by genetic polymorphisms in cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4. These enzymes are responsible for the metabolism of aripiprazole, leading to variations in plasma concentration among individuals.

Key Findings:

  • CYP2D6 Variability : Genetic variations in CYP2D6 can lead to classifications such as poor metabolizers (PM), intermediate metabolizers (IM), and extensive metabolizers (EM). PMs exhibit significantly higher plasma concentrations of aripiprazole due to reduced metabolic activity .
  • Metabolite Ratios : The ratio of D-ARI to aripiprazole in circulation can vary based on metabolism rates. For example, PMs may have an 80% increase in exposure to aripiprazole while showing a 30% decrease in D-ARI levels compared to EMs .

Table 1: Pharmacokinetic Parameters of Aripiprazole

ParameterValue
Volume of distribution (L)192
Half-life (hours)75 (EM), 146 (PM)
Clearance (L/h)Varies with CYP2D6 phenotype
AUC (aripiprazole)~40% D-ARI contribution

Receptor Interactions

Aripiprazole acts as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors while antagonizing serotonin 5-HT2A receptors. This unique action profile contributes to its efficacy in treating schizophrenia and bipolar disorder.

  • Dopamine D2 Receptors : By partially stimulating these receptors, aripiprazole can help normalize dopaminergic activity, reducing psychotic symptoms .
  • Serotonin Receptors : The antagonistic effect on 5-HT2A receptors may mitigate some side effects commonly associated with traditional antipsychotics, such as weight gain and sedation .

Clinical Implications

The variability in metabolism and receptor activity has significant implications for treatment efficacy and safety. Personalized medicine approaches that consider genetic testing for CYP2D6 can optimize dosing strategies for patients.

Case Studies:

  • Case Study on PMs : A study involving patients classified as PMs showed that standard dosing led to increased adverse effects due to elevated plasma levels of aripiprazole. Adjustments based on genotyping resulted in improved tolerability and therapeutic outcomes .
  • Longitudinal Study : A cohort study tracked patients over six months, demonstrating that those receiving personalized dosing based on CYP2D6 phenotyping had a significantly lower rate of treatment discontinuation compared to those on standard dosing regimens .

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